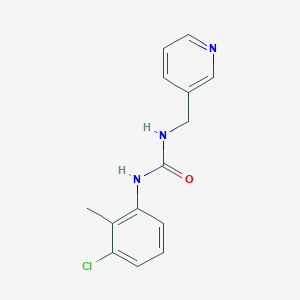![molecular formula C17H24FNO3 B5364657 ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate](/img/structure/B5364657.png)
ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
Ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. In addition, it has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been investigated for its potential as a scaffold for the development of novel drugs targeting the central nervous system.
Mécanisme D'action
The exact mechanism of action of ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as GABA and glutamate, in the brain. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, in the brain. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the blood. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate is its high potency and selectivity. It has been found to exhibit potent activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate. One potential area of investigation is the development of novel drugs based on this compound for the treatment of various diseases, including epilepsy, pain, inflammation, and cancer. Another area of research could be the modification of the structure of this compound to improve its solubility and pharmacokinetic properties. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate involves the reaction of 4-fluoroaniline with ethyl 5-bromopentanoate in the presence of potassium carbonate and copper powder. The resulting intermediate product is then reacted with morpholine to yield the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-2-21-17(20)5-3-4-10-19-11-12-22-16(13-19)14-6-8-15(18)9-7-14/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLLKBGSAQTUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1CCOC(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-{4-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5364586.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5364592.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5364593.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364601.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364612.png)
![[3-methyl-1-(2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-3-yl]methanol](/img/structure/B5364620.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-ethylphenyl)acetamide](/img/structure/B5364638.png)
![4-chloro-2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5364639.png)

![2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5364662.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5364670.png)
![1-(4-nitrophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364673.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5364681.png)